4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride
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Overview
Description
4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride is a chemical compound known for its significant biological and pharmaceutical activities. It is often used as an intermediate in the synthesis of various medicinal compounds, particularly those targeting alpha-adrenoceptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride typically involves multiple steps. One common method starts with 3,4-dimethoxybenzaldehyde, which is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide in a basic solution at temperatures ranging from 20°C to 60°C . This intermediate is then subjected to further reactions to introduce the quinazoline and chloro groups, ultimately forming the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, affecting its biological activity.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using sodium hydroxide or other bases.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which are often evaluated for their pharmacological properties.
Scientific Research Applications
4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha-adrenoceptors. It binds to these receptors, inhibiting their activity and leading to vasodilation and reduced blood pressure. The molecular pathways involved include the inhibition of the G-protein coupled receptor signaling cascade, which ultimately results in the therapeutic effects observed in antihypertensive treatments .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
Uniqueness
4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for alpha-adrenoceptors compared to other similar compounds . This makes it a valuable compound in the development of targeted antihypertensive therapies.
Properties
IUPAC Name |
4-chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3.ClH/c1-22-14-6-10-11(7-15(14)23-2)18-8-19-16(10)20-12-5-9(17)3-4-13(12)21;/h3-8,21H,1-2H3,(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRVFNKVIPRMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=CC(=C3)Cl)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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